![molecular formula C11H12N4O B6261767 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 178320-03-1](/img/no-structure.png)
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
“4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various analytical techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
- Aminopyrazoles have garnered significant attention as potential anticancer and anti-inflammatory agents. Their ability to modulate key cellular pathways, such as p38MAPK (mitogen-activated protein kinase) and COX (cyclooxygenase), makes them promising candidates for drug development .
- Notably, Pirtobrutinib , a reversible inhibitor of Bruton Kinase (BTK), has recently been approved for B-cell-driven malignancies. Its structure includes an aminopyrazole moiety .
- Aminopyrazoles, including 4-amino-1-methyl-3-propyl-5-pyrazolecarboxamide , have been explored as potential inhibitors of phosphodiesterase 1 (PDE1). PDE1 inhibition is relevant in the context of cardiovascular diseases and other conditions .
- Researchers have utilized aminopyrazoles as building blocks in supramolecular chemistry. Their unique scaffold properties contribute to the design of ligands for receptors, enzymes, and other biological targets .
- Aminopyrazoles find use in synthetic chemistry. For instance, they serve as intermediates in the industrial synthesis of sildenafil , a well-known drug for erectile dysfunction .
- Aminopyrazoles have been employed as templates in studies investigating their interactions with other molecules. For example, they were used as beta-sheet templates in peptide interaction studies .
- Novel N-methyl-substituted pyrazole carboxamides and dicarboxamides, derived from aminopyrazoles, have been synthesized and tested for antiproliferative activities against cancer cells. These compounds show promise as potential antitumor agents .
Anticancer and Anti-Inflammatory Agents
Phosphodiesterase Inhibition
Supramolecular Chemistry and Drug Design
Synthetic Applications
Interaction Studies
Antiproliferative Activities
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . Aminopyrazoles, in particular, have been found to interact with various enzymes and receptors, affecting their function .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Pyrazole derivatives have a wide range of applications and their popularity has skyrocketed since the early 1990s . Therefore, it seems reasonable to develop an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring, which would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid with phenyl isocyanate, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-amino-5-methyl-1H-pyrazole-3-carboxylic acid", "Phenyl isocyanate", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 g) in methanol (10 mL) and add phenyl isocyanate (1.2 g). Stir the mixture at room temperature for 2 hours.", "Step 2: Add chloroform (10 mL) to the reaction mixture and extract the product. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the intermediate 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboximide.", "Step 4: Dissolve the intermediate in methanol (10 mL) and add sodium borohydride (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water (10 mL) and extract the product with chloroform (10 mL). Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the final product 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide." ] } | |
CAS RN |
178320-03-1 |
Product Name |
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide |
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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